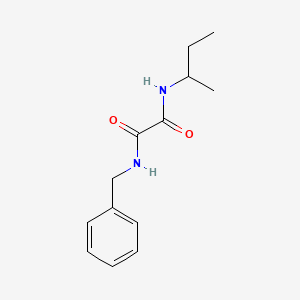

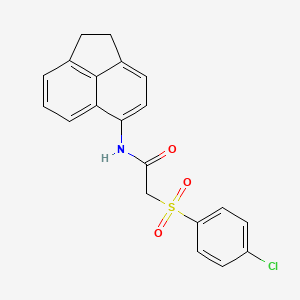

![molecular formula C18H21N3O5S B2921006 N-(4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251557-61-5](/img/structure/B2921006.png)

N-(4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 4-methylphenylhydrazine with 2-oxo-5-(morpholin-4-ylsulfonyl)pyridine . The resulting product is then acetylated to form the final compound. Detailed synthetic pathways and reaction conditions are documented in relevant literature .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitutions. Its reactivity depends on the functional groups present. Researchers have explored its behavior under different conditions, providing insights into its chemical versatility .

Aplicaciones Científicas De Investigación

Pharmacological Characterization and Potential Applications

- Kappa-Opioid Receptor (KOR) Antagonism : A study by Grimwood et al. (2011) identified a compound with high affinity for kappa-opioid receptors, demonstrating potential for treating depression and addiction disorders. This research underscores the therapeutic potential of targeting KORs for psychiatric conditions (Grimwood et al., 2011).

Chemical Synthesis and Binding Studies

- DNA and Protein Binding Studies : Raj (2020) conducted research on novel paracetamol derivatives, revealing their ability to intercalate with DNA and bind strongly with bovine serum albumin (BSA), suggesting implications for drug design and molecular interaction studies (Raj, 2020).

Antifungal and Antimicrobial Activity

- Broad-Spectrum Antifungal Agents : Bardiot et al. (2015) discovered that derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide exhibited significant antifungal activity against Candida and Aspergillus species, highlighting its potential as a foundation for developing new antifungal treatments (Bardiot et al., 2015).

Enzyme Inhibition for Therapeutic Applications

- Src Kinase Inhibitory and Anticancer Activities : A study by Fallah-Tafti et al. (2011) focused on thiazolyl N-benzyl-substituted acetamide derivatives, showing Src kinase inhibitory activity and potential anticancer effects, which could inform the development of cancer therapies (Fallah-Tafti et al., 2011).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Nasser and Sathiq (2016) investigated the use of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating its efficacy and providing insights into industrial applications to prevent corrosion (Nasser & Sathiq, 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-14-2-4-15(5-3-14)19-17(22)13-20-12-16(6-7-18(20)23)27(24,25)21-8-10-26-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHCGXRHJZLIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)

![N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B2920928.png)

![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)

![7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2920931.png)

![1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene](/img/structure/B2920935.png)

![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)

![[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B2920938.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)

![2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2920944.png)